![molecular formula C14H14O4 B10772260 4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le béfipéride est un composé de pipérazine substitué qui agit comme un agoniste des récepteurs de la sérotonine. Il a été initialement développé par AbbVie, Inc. pour des applications thérapeutiques potentielles dans les troubles du comportement et les troubles psychotiques. Le composé a une formule moléculaire de C25H31N3O2 et est connu pour son activité sur les récepteurs de la sérotonine 1 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du béfipéride implique la formation d'un cycle pipérazine avec des substitutions spécifiques. Une méthode courante comprend la réaction de la pipérazine avec des halogénures de benzyle substitués appropriés dans des conditions basiques. La réaction nécessite généralement des solvants comme le diméthylformamide ou le tétrahydrofurane et des bases telles que l'hydrure de sodium ou le carbonate de potassium. La réaction est réalisée à des températures élevées pour assurer une conversion complète .
Méthodes de production industrielle
La production industrielle du béfipéride suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer le rendement. La récupération et le recyclage des solvants sont également mis en œuvre pour réduire les déchets et améliorer l'efficacité globale du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le béfipéride subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le béfipéride peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les N-oxydes correspondants.
Réduction : La réduction du béfipéride peut être réalisée en utilisant des catalyseurs d'hydrogénation tels que le palladium sur carbone pour produire des dérivés de pipérazine réduits.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Gaz hydrogène avec un catalyseur de palladium sur carbone.
Substitution : Hydrure de sodium dans le diméthylformamide.
Principaux produits formés
Oxydation : N-oxydes de béfipéride.
Réduction : Dérivés de pipérazine réduits.
Substitution : Divers dérivés benzyle substitués.
Applications De Recherche Scientifique
Le béfipéride a été exploré pour diverses applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des pipérazines substituées dans diverses réactions chimiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des troubles du comportement et des troubles psychotiques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine
Mécanisme d'action
Le béfipéride exerce ses effets en agissant comme un agoniste des récepteurs de la sérotonine, en particulier les récepteurs de la sérotonine 1. Cette interaction conduit à l'activation des voies de signalisation en aval qui modulent la libération de neurotransmetteurs et l'activité neuronale. La capacité du composé à activer les récepteurs de la sérotonine en fait un candidat potentiel pour le traitement des troubles liés à une dysrégulation de la sérotonine .
Mécanisme D'action
Befiperide exerts its effects by acting as an agonist at serotonin receptors, specifically serotonin1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s ability to activate serotonin receptors makes it a potential candidate for treating disorders related to serotonin dysregulation .
Comparaison Avec Des Composés Similaires
Composés similaires
Bipéridène : Un antagoniste des récepteurs muscariniques utilisé pour traiter la maladie de Parkinson et les troubles du mouvement induits par les médicaments.
Triperidène : Un isomère structurel du bipéridène avec des propriétés pharmacologiques similaires.
Dérivés de la pipéridine : Une large classe de composés avec diverses activités pharmacologiques
Unicité du béfipéride
Le béfipéride est unique en raison de son activité spécifique sur les récepteurs de la sérotonine 1, ce qui le distingue des autres dérivés de la pipéridine et de la pipérazine qui ciblent principalement différents récepteurs. Ses applications thérapeutiques potentielles dans les troubles du comportement et les troubles psychotiques le distinguent également des autres composés similaires .
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
4-[2-(2,4-dihydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O4/c15-11-5-3-9(13(17)7-11)1-2-10-4-6-12(16)8-14(10)18/h3-8,15-18H,1-2H2 |
Clé InChI |
WKIFTWPZTZUMRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)CCC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)
![3-Methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772191.png)
![2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)
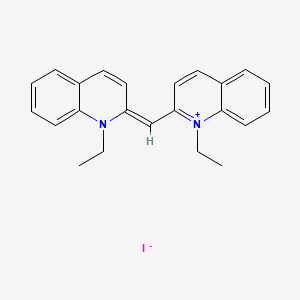
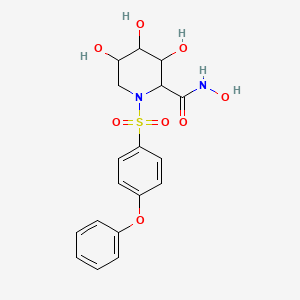
![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
![(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)
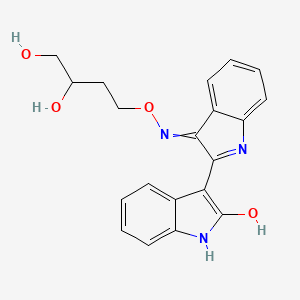
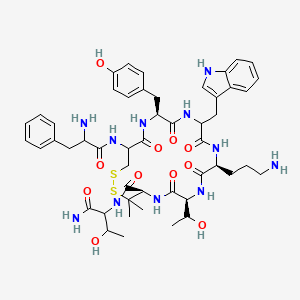
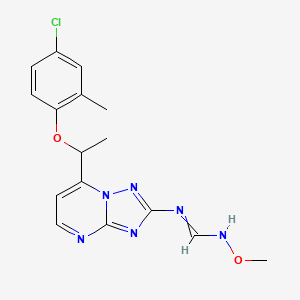
![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
-zacopride](/img/structure/B10772272.png)
